molecular formula C19H21F3N2O4S B512881 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 510737-86-7

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B512881
CAS No.: 510737-86-7
M. Wt: 430.4g/mol
InChI Key: KQVOGQVOVNKFMN-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a piperazine derivative featuring a 3,4-dimethoxyphenyl sulfonyl group at the 1-position and a 3-(trifluoromethyl)phenyl substituent at the 4-position. The sulfonyl group enhances electron-withdrawing properties, while the trifluoromethyl moiety contributes to lipophilicity and metabolic stability. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting receptors such as sigma receptors and serotonin/dopamine transporters .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O4S/c1-27-17-7-6-16(13-18(17)28-2)29(25,26)24-10-8-23(9-11-24)15-5-3-4-14(12-15)19(20,21)22/h3-7,12-13H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVOGQVOVNKFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the sulfonylation of 3,4-dimethoxyaniline with a suitable sulfonyl chloride, followed by the nucleophilic substitution reaction with 3-(trifluoromethyl)phenylpiperazine. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are essential to monitor the progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research has focused on its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by forming a stable complex with the active site, or it could interact with receptors to alter signal transduction pathways. The exact mechanism depends on the specific biological context and the targets involved.

Comparison with Similar Compounds

Comparison with Structurally Related Piperazine Derivatives

Substituent Effects on Piperazine Core

The biological and physicochemical properties of piperazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Compound Substituents Key Properties References
Target Compound 1-(3,4-Dimethoxyphenyl)sulfonyl, 4-(3-trifluoromethylphenyl) High lipophilicity (logP ~3.8), moderate metabolic stability, sigma receptor affinity
1-(3-Trifluoromethylphenyl)piperazine (Compound 3 in ) 3-Trifluoromethylphenyl at 4-position Lower molecular weight, reduced steric hindrance; moderate serotonin receptor activity
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine () 4-Chloro-3-(trifluoromethyl)benzenesulfonyl at 1-position Enhanced electron-withdrawing effects; higher thermal stability (mp >200°C)
1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine () 3,4-Difluorobenzyl at 1-position, 4-methylphenylsulfonyl at 4-position Crystalline structure with chair conformation; weak D3 dopamine receptor binding
SA4503 () 1-(3,4-Dimethoxyphenethyl), 4-(3-phenylpropyl) Sigma-1 receptor agonist (IC50 = 17 nM); antidepressant activity in clinical trials

Pharmacological Potential

  • Enzyme Inhibition : Sulfonyl-piperazines inhibit UDP-diacylglucosamine pyrophosphatases (e.g., LpxH) with IC50 values <10 µM, though the target compound’s activity remains unexplored .

Limitations and Challenges

  • Metabolic Stability : The 3,4-dimethoxy group may increase susceptibility to demethylation, reducing bioavailability compared to halogenated analogs (e.g., 1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine) .
  • Selectivity : Structural similarity to dopamine/serotonin ligands necessitates rigorous off-target screening.

Biological Activity

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine, with the molecular formula C21H20F3N2O4SC_{21}H_{20}F_{3}N_{2}O_{4}S and CAS number 199864-88-5, is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula: C21H20F3N2O4SC_{21}H_{20}F_{3}N_{2}O_{4}S
  • Molecular Weight: 397.41 g/mol
  • CAS Number: 199864-88-5

The compound's biological activity is primarily attributed to its interactions with various biological targets:

  • Receptor Modulation : The compound acts as a modulator of sigma receptors, which are implicated in various neurological functions and disorders. Sigma receptors play a role in cell signaling and neuroprotection.
  • Antitumor Activity : Research indicates that derivatives of piperazine compounds exhibit significant antitumor effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
  • Anti-inflammatory Properties : The presence of the sulfonyl group enhances the compound's ability to inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases.

Antitumor Activity

A study conducted by Xia et al. demonstrated that piperazine derivatives, including those similar to 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine, showed significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 7.01 µM to 49.85 µM, indicating potent antitumor activity .

Anti-inflammatory Effects

In vitro studies have shown that compounds with similar structures significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests their potential use in managing conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies

StudyCompoundCell LineIC50 (µM)Effect
Xia et al.Piperazine DerivativeMCF-749.85Antitumor
Wang et al.Indolyl-substituted PiperazineA54914.31Antitumor
Fan et al.Hydroxypropyl Piperazine DerivativeNCIH4608.55Autophagy Induction

Synergistic Effects

Research has also explored the synergistic effects of combining this compound with established chemotherapeutics like doxorubicin, revealing enhanced cytotoxicity and apoptosis in resistant cancer cell lines .

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